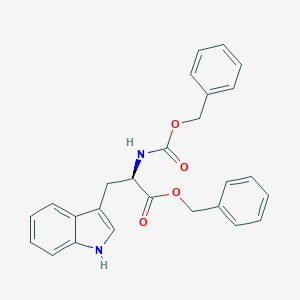

Z-D-Trp-OBzl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYCVEDLXBEKPC-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Z-D-Trp-OBzl in Peptide Synthesis: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the precise assembly of amino acid building blocks is paramount. The selection of appropriately protected amino acids is a critical determinant of reaction efficiency, yield, and the purity of the final peptide. This technical guide provides an in-depth analysis of N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a doubly protected form of the non-standard D-tryptophan. While not as commonly employed as its L-counterpart, the incorporation of D-amino acids is a key strategy in drug development to enhance peptide stability against enzymatic degradation. This document outlines the core functions of this compound, its physicochemical properties, detailed experimental protocols for its use, and a critical discussion of potential side reactions.

Core Function of this compound in Peptide Synthesis

This compound serves as a protected building block for the introduction of a D-tryptophan residue into a growing peptide chain. Its utility is rooted in a dual-protection strategy:

-

α-Amino Group Protection: The benzyloxycarbonyl (Z or Cbz) group safeguards the α-amino group. This urethane-type protection is crucial for preventing the nucleophilic amine from engaging in undesirable side reactions during peptide bond formation. The Z-group is stable under various coupling conditions and helps to suppress racemization at the α-carbon.[1]

-

Carboxyl Group Protection: The benzyl ester (OBzl) protects the C-terminal carboxyl group. This prevents the carboxylate from acting as a nucleophile and allows for the selective activation of the α-carboxyl group of the preceding amino acid in the peptide chain.

This orthogonal protection scheme is a classic strategy in solution-phase peptide synthesis, enabling the controlled and stepwise elongation of the peptide.

Physicochemical and Quantitative Data

While specific quantitative data for the coupling and deprotection of this compound is not extensively published, the following tables provide representative data for Z- and OBzl-protected amino acids, which can be considered analogous.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonym | N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester | |

| CAS Number | 69876-37-5 | [2] |

| Molecular Formula | C₂₆H₂₄N₂O₄ | [2] |

| Molecular Weight | 428.5 g/mol | [2] |

| Appearance | Typically a white to off-white solid |

Table 2: Representative Coupling Efficiency of Z-Protected Amino Acids

| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |

| DCC | HOBt | NMM | 80-95 | Formation of insoluble DCU byproduct. |

| DIC | HOBt | DIPEA | 85-98 | Urea byproduct is soluble. |

| HBTU | DIPEA | >90 | Rapid coupling, potential for guanidinylation if used in excess. | |

| HATU | DIPEA | >95 | Highly efficient, especially for sterically hindered couplings. |

Data is generalized from typical peptide synthesis protocols and may vary based on specific substrates and conditions.

Experimental Protocols

The following are detailed, generalized protocols for the key steps involving this compound in solution-phase peptide synthesis.

Protocol 1: Peptide Coupling using this compound

This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain.

Materials:

-

This compound

-

Peptide with a free N-terminal amino group (H-Peptide-OR)

-

Coupling agent (e.g., DIC, HBTU)

-

Racemization suppressant (e.g., HOBt)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure (DIC/HOBt Mediated Coupling):

-

Dissolution: Dissolve the H-Peptide-OR (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Activation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIC (1.1 eq) to this solution and stir at 0°C for 15-20 minutes.

-

Coupling: Add the activated this compound solution to the peptide solution. If the peptide is a hydrochloride salt, add NMM or DIPEA (1.0-1.2 eq) for neutralization.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated urea (if applicable).

-

Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Deprotection of the Z-Group (Catalytic Hydrogenation)

This protocol describes the removal of the N-terminal Z-group to allow for further peptide chain elongation.

Materials:

-

Z-D-Trp-Peptide-OBzl

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen source (e.g., hydrogen gas, ammonium formate)

-

Solvent (e.g., Methanol, Ethanol)

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10% by weight of the peptide).

-

Hydrogenation:

-

Using Hydrogen Gas: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

-

Using Ammonium Formate (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the reaction mixture and stir at room temperature.

-

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-16 hours).

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the combined filtrate under reduced pressure to yield the deprotected peptide.

-

Protocol 3: Deprotection of the OBzl-Group

The benzyl ester can be removed under several conditions.

A. Catalytic Hydrogenation:

Simultaneous removal of both Z and OBzl groups can be achieved by catalytic hydrogenation, as described in Protocol 2, often with extended reaction times.

B. Acidolysis (HBr/Acetic Acid):

This method is suitable for peptides that are stable to strong acidic conditions.

Materials:

-

Peptide-OBzl

-

33% HBr in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Dissolution: Dissolve the peptide-OBzl in a minimal amount of acetic acid.

-

Acid Treatment: Cool the solution to 0°C and add 33% HBr in acetic acid. Stir at room temperature for 1-4 hours, monitoring by TLC.

-

Precipitation: Add cold, dry diethyl ether to the reaction mixture to precipitate the deprotected peptide.

-

Isolation: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Mandatory Visualizations

Caption: General workflow of a peptide coupling reaction using this compound.

References

A Comprehensive Technical Guide to Z-D-Trp-OBzl: Chemical Properties, Structure, and Applications

This technical guide provides an in-depth analysis of N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a critical protected amino acid derivative. It is designed for researchers, scientists, and professionals in drug development and peptide chemistry, offering detailed information on its chemical properties, structure, and experimental applications.

Core Chemical Properties

This compound is a derivative of the amino acid D-tryptophan, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a benzyl ester (OBzl). This dual protection makes it a valuable building block in solution-phase and solid-phase peptide synthesis.[1][2] While specific experimental data for the D-isomer is limited in the provided results, the fundamental chemical properties are identical to its L-isomer counterpart, with expected differences in optical rotation and potentially melting point.

Table 1: Physicochemical Properties of Z-Trp-OBzl

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | N-Cbz-D-tryptophan Benzyl Ester, Benzyl (R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate | [3][4] |

| CAS Number | 126496-81-9 (for D-isomer) | [4] |

| 69876-37-5 (for L-isomer) | [3][5][6][7] | |

| Molecular Formula | C₂₆H₂₄N₂O₄ | [3][5][6] |

| Molecular Weight | 428.48 g/mol (or 428.5 g/mol ) | [3][5][6] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥98% | [3][7] |

| Melting Point | 105-108°C (for L-isomer) | [7] |

| Solubility | Sparingly soluble in water (8.6E-4 g/L at 25°C) | [5] |

| Storage | Store at temperatures below -20°C in a sealed container with desiccant. |[7] |

Table 2: Computed Chemical Descriptors

| Descriptor | Value | Source(s) |

|---|---|---|

| XLogP3-AA | 4.28 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 10 | [5] |

| Topological Polar Surface Area | 80.4 Ų | [5] |

| Heavy Atom Count | 32 |[5] |

Chemical Structure and Stereochemistry

The structure of this compound consists of a central D-tryptophan residue. The key features are:

-

D-Tryptophan Core : The indole side chain of tryptophan is crucial for various biological interactions. The "D" configuration denotes the stereochemistry at the alpha-carbon.

-

N-terminal Protection : The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This group is stable under many reaction conditions but can be selectively removed, typically by catalytic hydrogenation.[8]

-

C-terminal Protection : The carboxylic acid is esterified with benzyl alcohol to form a benzyl ester (OBzl). This protection enhances lipophilicity and prevents the carboxyl group from participating in unwanted side reactions during peptide coupling.[9] It is also removable via hydrogenation.[8]

Caption: 2D structure of this compound.

Experimental Protocols and Applications

This compound is primarily used as a building block in peptide synthesis. Its protected state allows for the controlled, stepwise addition of the D-tryptophan residue to a growing peptide chain.[10]

General Protocol for Peptide Coupling (Solution-Phase)

This protocol outlines a standard procedure for coupling this compound with another C-terminally protected amino acid ester (e.g., H-Xaa-OR) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. This method is analogous to protocols used for similar protected amino acids like Z-Glu-OBzl.[8]

Materials:

-

This compound

-

Amino acid ester hydrochloride (H-Xaa-OR·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Base (e.g., Triethylamine (TEA) or N-Methylmorpholine (NMM))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Standard work-up reagents (e.g., 1M HCl, 5% NaHCO₃, brine, anhydrous Na₂SO₄)

Methodology:

-

Neutralization: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C and add the base (1.0 equivalent) to neutralize the salt. Stir for 15-30 minutes at 0°C.

-

Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

-

Coupling: Add a solution of DCC (1.1 equivalents) in DCM dropwise to the activation mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.

-

Reaction: Add the neutralized amino acid ester solution from step 1 to the activation mixture. Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the organic filtrate sequentially with 1M HCl, water, 5% NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Caption: Workflow for solution-phase peptide coupling.

Protecting Group Strategy and Removal

The Z and OBzl groups are key to the "Boc/Bzl" protection scheme, although in this case, a Z group is used for N-terminal protection. Both Z and OBzl groups are labile to catalytic hydrogenation, allowing for simultaneous deprotection if desired.[2][8] This is particularly useful in solution-phase synthesis.

Deprotection Protocol (Catalytic Hydrogenation):

-

Dissolve the protected peptide (e.g., Z-D-Trp-Xaa-OR) in a suitable solvent like methanol or ethanol.

-

Carefully add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Evacuate the flask and backfill with hydrogen gas (this is often done using a hydrogen-filled balloon). Repeat this process three times.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the deprotected peptide.

Caption: Protecting group removal strategy.

Biological and Research Context

While this guide focuses on chemical properties, it is important to note the applications of tryptophan derivatives. D-amino acids and their derivatives are explored for various therapeutic properties. D-Tryptophan benzyl ester has been studied for its potential anti-inflammatory and anticancer activities and its interactions with enzymes like D-amino-acid oxidase.[9] The incorporation of D-amino acids like D-tryptophan into peptides can increase their stability against enzymatic degradation, a valuable strategy in drug design. Furthermore, tryptophan-containing peptide structures have been investigated as DNA intercalators with potential anti-tumor activity.[11] The use of this compound enables the precise synthesis of such modified peptides for further biological evaluation.

References

- 1. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

- 2. peptide.com [peptide.com]

- 3. achemtek.com [achemtek.com]

- 4. 126496-81-9|N-Cbz-D-tryptophan Benzyl Ester|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. peptide.com [peptide.com]

- 7. omizzur.com [omizzur.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy D-Tryptophan benzyl ester | 141595-98-4 [smolecule.com]

- 10. chemimpex.com [chemimpex.com]

- 11. A class of Trp-Trp-AA-OBzl: Synthesis, in vitro anti-proliferation/in vivo anti-tumor evaluation, intercalation-mechanism investigation and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-D-Trp-OBzl: A Key Building Block for D-Amino Acid Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a critical reagent for the incorporation of D-tryptophan into synthetic peptides. The strategic inclusion of D-amino acids is a cornerstone of modern peptide drug design, offering a powerful method to enhance proteolytic stability, modulate biological activity, and refine the conformational properties of peptide-based therapeutics.[1][2]

Core Compound Data

This compound is a derivative of the amino acid D-tryptophan, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection scheme is instrumental in solution-phase peptide synthesis, preventing unwanted side reactions during the coupling process.[3][4]

| Property | Value | Source |

| Chemical Name | N-Benzyloxycarbonyl-D-tryptophan benzyl ester | N/A |

| Synonyms | This compound, Cbthis compound | [5] |

| CAS Number | 126496-81-9 | [5][6] |

| Molecular Formula | C₂₆H₂₄N₂O₄ | [5] |

| Molecular Weight | 428.48 g/mol | [5] |

Note: As stereoisomers, this compound and its L-counterpart (Z-L-Trp-OBzl, CAS: 69876-37-5) share the same molecular formula and weight.[7][8][9][10][11]

The Role of D-Amino Acids in Peptide Science

Naturally occurring peptides are composed almost exclusively of L-amino acids, making them susceptible to rapid degradation by proteases in the body.[1] The incorporation of D-amino acids, such as D-tryptophan, creates peptide bonds that are not recognized by most endogenous proteases. This modification can significantly increase the in-vivo half-life of a peptide drug.[1][2] Furthermore, the presence of a D-amino acid can alter the peptide's secondary structure, which can be crucial for optimizing receptor binding and biological activity.[1] Chemical peptide synthesis is the primary method for producing peptides containing D-amino acids.[12]

Experimental Protocols: Solution-Phase Peptide Coupling

The following is a representative protocol for the coupling of this compound to an amino acid ester in a solution-phase synthesis. This method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.

Objective: To synthesize a protected dipeptide (e.g., Z-D-Trp-Xaa-OR, where Xaa is another amino acid and R is an ester protecting group).

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt) (optional, as a racemization suppressant)

-

A tertiary base (e.g., Triethylamine (TEA) or N-Methylmorpholine (NMM))

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Neutralization of the Amino Acid Ester:

-

Suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Add the tertiary base (1.0 equivalent) dropwise while stirring.

-

Stir the mixture at 0°C for 20-30 minutes to generate the free amine.

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound (1.0 equivalent) and, if used, HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0°C.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]

-

Allow the activation to proceed for 15-20 minutes at 0°C.

-

-

Coupling Reaction:

-

Transfer the neutralized amino acid ester solution (from Step 1) to the activated this compound mixture (from Step 2).

-

Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.[4]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, 5% NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting crude dipeptide can be purified by recrystallization or silica gel column chromatography.[4]

-

Visualizing the Workflow

The following diagrams illustrate the key chemical structures and the general workflow for the solution-phase peptide coupling reaction described above.

Caption: Key reactants and the resulting product in the dipeptide synthesis.

Caption: General workflow for solution-phase dipeptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. 126496-81-9|N-Cbz-D-tryptophan Benzyl Ester|BLD Pharm [bldpharm.com]

- 7. achemtek.com [achemtek.com]

- 8. Page loading... [guidechem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. omizzur.com [omizzur.com]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

The Core Mechanism of Z-D-Trp-OBzl in Anticancer Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed mechanism of action for the Z-D-Trp-OBzl moiety within the context of anticancer peptides. While direct studies on peptides exclusively featuring this specific protected amino acid are limited in publicly accessible literature, a compelling body of evidence surrounding structurally similar tryptophan-rich pharmacophores allows for the construction of a robust theoretical framework. This guide will focus on the primary proposed mechanism of DNA intercalation, supported by data from closely related tryptophan-dipeptide benzyl esters, and will discuss the influential roles of the benzyloxycarbonyl (Z) protecting group and the D-enantiomer of tryptophan.

The Central Hypothesis: DNA Intercalation as the Primary Anticancer Mechanism

The core anticancer activity of tryptophan-benzyl ester moieties within peptides is strongly suggested to be their ability to function as DNA intercalating agents. The planar indole ring of the tryptophan residue is a critical structural feature that facilitates its insertion between the base pairs of the DNA double helix. This intercalation disrupts the normal structure and function of DNA, leading to the inhibition of crucial cellular processes like replication and transcription, ultimately inducing cell death in rapidly proliferating cancer cells.

Studies on a class of synthetic peptides with the general structure Trp-Trp-AA-OBzl (where AA is an amino acid residue and OBzl is a benzyl ester) have demonstrated that their in vivo antitumor action is a result of DNA intercalation. These findings provide a strong basis for postulating a similar mechanism for peptides incorporating the this compound moiety.

The Role of the Tryptophan Moiety

Tryptophan residues are frequently incorporated into the design of anticancer peptides due to the unique properties of the indole side chain. This large, hydrophobic, and aromatic group is well-suited for non-covalent interactions with the hydrophobic core of the DNA helix. The π-electron system of the indole ring can engage in π-π stacking interactions with the aromatic bases of DNA, further stabilizing the intercalated complex.

Significance of the D-Configuration

The incorporation of D-amino acids, such as D-tryptophan, into anticancer peptides is a strategic design choice to enhance their therapeutic potential. Peptides composed of naturally occurring L-amino acids are susceptible to rapid degradation by proteases in the body. The presence of D-amino acids confers increased proteolytic stability, prolonging the peptide's half-life and bioavailability. Furthermore, the altered stereochemistry can sometimes lead to a higher selectivity for cancer cells over normal cells, potentially reducing off-target toxicity.

The Function of the Z-Group and OBzl-Ester

The benzyloxycarbonyl (Z) group on the N-terminus and the benzyl ester (OBzl) on the C-terminus are common protecting groups used during peptide synthesis. While they are essential for controlling the chemical reactions during the assembly of the peptide chain, they are typically removed in the final, biologically active peptide. However, in the context of the Trp-Trp-AA-OBzl pharmacophore, the benzyl ester is retained and appears to contribute to the molecule's overall structure and activity. It is plausible that in some designs, the Z-group might also be retained to modulate the peptide's physicochemical properties, such as hydrophobicity and cell permeability.

Quantitative Data on Anticancer Activity

While specific IC50 values for a peptide containing solely this compound are not available in the reviewed literature, data from studies on Trp-Trp-AA-OBzl derivatives provide valuable insights into the potential potency of such compounds. The following table summarizes the in vitro anticancer activity of a selection of these peptides against various cancer cell lines.

| Compound ID | Amino Acid (AA) | Cell Line | IC50 (µM) |

| Trp-Trp-Ala-OBzl | Alanine | K562 (Leukemia) | 15.1 |

| HeLa (Cervical Cancer) | 22.4 | ||

| Trp-Trp-Gly-OBzl | Glycine | K562 (Leukemia) | 18.9 |

| HeLa (Cervical Cancer) | 28.7 | ||

| Trp-Trp-Val-OBzl | Valine | K562 (Leukemia) | 12.5 |

| HeLa (Cervical Cancer) | 19.8 | ||

| Trp-Trp-Leu-OBzl | Leucine | K562 (Leukemia) | 10.8 |

| HeLa (Cervical Cancer) | 17.2 |

Note: The data presented in this table is representative and compiled from literature on Trp-Trp-AA-OBzl analogues to illustrate the potential efficacy of this class of compounds. Specific values may vary between studies.

Signaling Pathways and Cellular Consequences

The act of DNA intercalation triggers a cascade of cellular events that can culminate in apoptosis (programmed cell death). The proposed signaling pathway initiated by a this compound-containing peptide is depicted below.

Disruption of the DNA structure by the intercalating peptide is recognized by the cell's DNA damage response machinery. This often leads to the activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately executing apoptosis.

Experimental Protocols

To investigate the anticancer mechanism of peptides containing this compound, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the peptide on cancer cells.

Workflow:

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of the this compound-containing peptide in culture medium. Replace the existing medium with the peptide-containing medium and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Methodology:

-

Cell Treatment: Treat cancer cells with the peptide at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay provides evidence for the intercalative binding of the peptide to DNA.

Workflow:

Methodology:

-

Complex Formation: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer. The intercalation of EtBr into DNA results in a significant increase in its fluorescence.

-

Fluorescence Measurement: Measure the initial fluorescence of the ctDNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

-

Peptide Titration: Add increasing concentrations of the this compound-containing peptide to the ctDNA-EtBr solution.

-

Fluorescence Quenching: After each addition of the peptide, record the fluorescence intensity. If the peptide intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence signal. The degree of quenching can be used to determine the binding affinity of the peptide to DNA.

Conclusion

The this compound moiety represents a promising pharmacophore for the design of novel anticancer peptides. Based on the strong evidence from structurally related compounds, the primary mechanism of action is likely to be DNA intercalation, leading to the disruption of essential cellular processes and the induction of apoptosis. The inclusion of a D-tryptophan residue is expected to enhance the peptide's stability and potentially its selectivity. The experimental protocols outlined in this guide provide a robust framework for the in vitro validation of this proposed mechanism and for the quantitative assessment of the anticancer efficacy of peptides incorporating this valuable building block. Further research focusing on specific peptide sequences containing this compound is warranted to fully elucidate their therapeutic potential.

The Strategic Integration of Z-D-Trp-OBzl in the Synthesis of Bioactive Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing therapeutic properties. Among these, D-amino acids play a pivotal role in improving peptide stability against enzymatic degradation, modulating receptor binding affinity, and influencing conformational preferences. Z-D-Trp-OBzl, or N-Benzyloxycarbonyl-D-Tryptophan benzyl ester, is a critical building block that facilitates the introduction of a D-Tryptophan residue into a peptide sequence. The bulky indole side chain of tryptophan is often crucial for biological activity, and its D-configuration can confer unique pharmacological profiles. This technical guide provides an in-depth overview of the use of this compound in the synthesis of bioactive peptides, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists as a case study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building block is fundamental for its effective use in peptide synthesis.

| Property | Value | Reference |

| Synonym | N-Benzyloxycarbonyl-D-Tryptophan benzyl ester | |

| CAS Number | 69876-37-5 (for L-isomer, D-isomer is the same) | |

| Molecular Formula | C₂₆H₂₄N₂O₄ | |

| Molecular Weight | 428.5 g/mol | |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents like DMF, DCM, and THF | N/A |

The Role of this compound in Bioactive Peptide Synthesis: A Case Study of GnRH Antagonists

Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of peptide drugs used in the treatment of hormone-sensitive cancers and in assisted reproduction. Many of these antagonists incorporate a D-Tryptophan residue at a key position to enhance their binding affinity to the GnRH receptor and to increase their in vivo half-life. The synthesis of these complex peptides often utilizes this compound in solution-phase synthesis or its appropriately protected form (e.g., Fmoc-D-Trp(Boc)-OH) in solid-phase peptide synthesis (SPPS).

Biological Activity of D-Trp Containing GnRH Antagonists

The incorporation of D-Tryptophan is crucial for the antagonistic activity of these peptides. Below is a summary of the biological activity for representative GnRH antagonists containing a D-Trp residue.

| Peptide | Sequence | IC₅₀ (nM) | Target | Reference |

| Cetrorelix | Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂ | ~1 | GnRH Receptor | |

| Ganirelix | Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-Tyr-D-hArg(Et₂)-Leu-hArg(Et₂)-Pro-D-Ala-NH₂ | ~0.4 | GnRH Receptor |

Note: While the specific use of this compound is more common in historical or solution-phase syntheses, the D-Trp residue in modern solid-phase synthesis of these molecules is typically introduced using Fmoc-D-Trp(Boc)-OH. The principles of its importance for bioactivity remain the same.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of a peptide containing a D-Tryptophan residue, adaptable from protocols for similar building blocks.

Solution-Phase Peptide Synthesis (SPPS) Coupling Protocol for this compound

This protocol describes a typical coupling step in a solution-phase synthesis.

Materials:

-

This compound

-

Amino acid or peptide ester hydrochloride (H-Xaa-OR·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Neutralization of the Amino Component: Dissolve the amino acid or peptide ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF. Add DIPEA or NMM (1.1 equivalents) at 0°C and stir for 15-30 minutes.

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0°C.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: The crude peptide can be purified by silica gel column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Trp(Boc)-OH

Modern peptide synthesis predominantly uses SPPS with Fmoc chemistry.

Materials:

-

Fmoc-protected amino acid resin

-

Fmoc-D-Trp(Boc)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate Fmoc-D-Trp(Boc)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Analysis and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Objective: To determine the purity of the synthesized peptide.

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing mobile phase B.

-

Detection: UV absorbance at 214-220 nm.

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the synthesized peptide.

-

Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

GnRH antagonists, containing D-Tryptophan, exert their effect by competitively inhibiting the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). This blockade disrupts the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Caption: GnRH receptor signaling pathway and its inhibition by D-Trp containing antagonists.

Experimental Workflow for Peptide Synthesis and Analysis

The overall process from synthesis to characterization of a bioactive peptide follows a structured workflow.

Caption: General workflow for the synthesis and analysis of bioactive peptides.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of bioactive peptides, offering a gateway to enhanced stability and potent biological activity. As demonstrated with GnRH antagonists, the strategic incorporation of a D-Tryptophan residue can profoundly impact the therapeutic potential of a peptide. A comprehensive understanding of the synthetic methodologies, analytical techniques, and underlying biological pathways is crucial for the successful development of novel peptide-based drugs. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this compound in their pursuit of innovative therapeutics.

Indole Protection in Tryptophan Derivatives for Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Tryptophan in Peptide Synthesis

Tryptophan (Trp), an essential amino acid, plays a critical role in the structure and function of many peptides and proteins. However, its electron-rich indole side chain presents a significant challenge during peptide synthesis. The indole nucleus is highly susceptible to oxidation and acid-catalyzed degradation, as well as electrophilic attack by carbocations generated during the cleavage of other protecting groups. These side reactions can lead to a variety of byproducts, reducing the yield and purity of the target peptide. To mitigate these issues, protection of the indole nitrogen (Nin) is often a crucial strategy, particularly in complex or lengthy syntheses.

This technical guide provides an in-depth overview of the most common strategies for indole protection in tryptophan derivatives, focusing on their application in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS). It includes a comparison of protecting groups, detailed experimental protocols, and a discussion of the side reactions that can occur.

The Reactivity of the Tryptophan Indole Side Chain

The primary challenge in synthesizing tryptophan-containing peptides is the nucleophilicity of the indole ring. During the repetitive acid treatments required for Nα-deprotection in Boc-SPPS or the final cleavage from the resin in Fmoc-SPPS, carbocations are generated from side-chain protecting groups (e.g., tert-butyl from tBu ethers or esters) or from the resin linker itself. These electrophiles can attack the indole ring, leading to alkylated tryptophan residues.[1] Furthermore, the indole moiety is prone to oxidation, which can be exacerbated by acidic conditions.[2]

>];

"N1" [label="N1-H", pos="0,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"C2" [label="C2", pos="-0.8,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"C3" [label="C3", pos="0.8,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"];

}

>];

"N1" [label="N1-H", pos="0,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"C2" [label="C2", pos="-0.8,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"C3" [label="C3", pos="0.8,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"];

}

Figure 1. Reactive sites of the tryptophan indole ring susceptible to electrophilic attack and oxidation.

Common Indole Protecting Groups

The ideal indole protecting group should be stable to the conditions of peptide chain elongation (both acid and base, depending on the strategy) and be readily removable during the final cleavage step without causing side reactions. The most commonly used protecting groups are the tert-butoxycarbonyl (Boc) group, the formyl (For) group, and the mesitylene-2-sulfonyl (Mts) group.

tert-Butoxycarbonyl (Boc) Group

The Boc group is the most widely used protecting group for the indole nitrogen in Fmoc-based SPPS.[3] It provides excellent protection against alkylation by effectively reducing the nucleophilicity of the indole ring.

-

Application: Used as Fmoc-Trp(Boc)-OH in Fmoc/tBu synthesis.[4]

-

Stability: Stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[5]

-

Cleavage: Removed simultaneously with other acid-labile side-chain protecting groups during the final cleavage with trifluoroacetic acid (TFA).[6] The cleavage mechanism proceeds through an intermediate N-in-carboxy indole, which continues to protect the ring from alkylation until it decarboxylates upon neutralization.[3]

The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan residues. During TFA cleavage, sulfonyl protecting groups from arginine (like Pmc or Pbf) can be released and alkylate unprotected tryptophan. The Boc group on tryptophan effectively minimizes this side reaction, leading to purer crude peptides and higher yields.[3]

Formyl (For) Group

The formyl group is a small, electron-withdrawing group that is primarily used in Boc-based SPPS.

-

Application: Used as Boc-Trp(For)-OH in Boc/Bzl synthesis.

-

Stability: Stable to the acidic conditions used for Nα-Boc group removal (TFA).[7]

-

Cleavage: The formyl group is not removed by strong acids like HF. It must be removed either before cleavage using a nucleophile like piperidine or hydrazine, or during cleavage via thiolysis with reagents like 1,2-ethanedithiol (EDT) in a "low-high" HF or TFMSA procedure.

While effective, the For group has limitations. It can be unstable under certain conditions and may migrate to other free amino groups during deprotection.[7]

Mesitylene-2-sulfonyl (Mts) Group

The Mts group is a bulky sulfonyl protecting group that offers robust protection of the indole nitrogen.

-

Application: Can be used in both Boc and Fmoc strategies.

-

Stability: Stable to TFA and piperidine, making it orthogonal to both major SPPS strategies.

-

Cleavage: The Mts group is more acid-stable than Boc and requires stronger acidic conditions for removal, such as 1M trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TFMSA) in TFA, typically with a scavenger like thioanisole.

Quantitative Comparison of Protecting Groups

The choice of protecting group can have a significant impact on the overall success and yield of a peptide synthesis. The following tables summarize key quantitative data related to the performance of these protecting groups.

Table 1: General Properties and Compatibility of Indole Protecting Groups

| Protecting Group | Common Derivative | Primary SPPS Strategy | Stability | Cleavage Conditions |

| Boc | Fmoc-Trp(Boc)-OH | Fmoc/tBu | Stable to base (piperidine) | TFA (concurrent with final cleavage) |

| For | Boc-Trp(For)-OH | Boc/Bzl | Stable to acid (TFA) | Nucleophiles (piperidine, hydrazine) or thiolysis (EDT in HF/TFMSA) |

| Mts | Fmoc-Trp(Mts)-OH | Fmoc/tBu or Boc/Bzl | Stable to TFA and piperidine | Strong acid (TFMSA, TMSOTf) + scavenger (thioanisole) |

Table 2: Impact of Protection on Peptide Yield and Purity

| Scenario | Protecting Groups Used | Cleavage Conditions | Yield of Desired Peptide | Reference |

| Arginine-Tryptophan Peptide | Arg(Pmc), Trp(unprotected) | 3-hour TFA treatment | 46% | |

| Arginine-Tryptophan Peptide | Arg(Pbf), Trp(unprotected) | 3-hour TFA treatment | 69% | |

| Arginine-Tryptophan Peptide | Arg(Pbf), Trp(Boc) | TFA treatment | "Extremely low levels of Trp alkylation" | - |

Note: The use of Arg(Pbf) over Arg(Pmc) significantly reduces tryptophan alkylation. Combining Arg(Pbf) with Trp(Boc) is the most effective strategy to prevent this side reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of protected tryptophan derivatives and their use in SPPS.

Protocol: Synthesis of Fmoc-Trp(Boc)-OH

This protocol describes the protection of the indole nitrogen of Fmoc-Trp-OH with a Boc group.

Materials:

-

Fmoc-Trp-OH

-

Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Fmoc-Trp-OH (1.0 eq.) in acetonitrile.

-

Add DMAP (0.1 eq.) and (Boc)₂O (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexane to yield Fmoc-Trp(Boc)-OH as a white solid.

Figure 2. Workflow for the synthesis of Fmoc-Trp(Boc)-OH.

Protocol: Nin-Formylation of Tryptophan

This protocol describes the protection of the indole nitrogen with a formyl group.

Materials:

-

Tryptophan derivative (e.g., Boc-Trp-OH)

-

Anhydrous formic acid

-

Hydrogen chloride (HCl) gas

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the tryptophan derivative in anhydrous formic acid at 0 °C.

-

Bubble dry HCl gas through the solution for 15-20 minutes.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the formic acid under high vacuum.

-

Triturate the resulting oil with anhydrous diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under vacuum.

Protocol: Cleavage of the Nin-Formyl Group with Piperidine

This protocol is for the removal of the formyl group from a peptide-resin prior to final cleavage in Boc-SPPS.

Materials:

-

Nin-For-Trp-containing peptide-resin

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare a 1:10 (v/v) solution of piperidine in DMF and cool to 0 °C.[8]

-

Add the cold piperidine solution to the resin (10 mL per gram of resin).[8]

-

Stir the slurry at 0 °C for 2 hours.[8]

-

Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Figure 3. Workflow for the cleavage of the N-in-formyl group.

Logical Relationships and Strategy Selection

The choice of an indole protecting group is intrinsically linked to the overall peptide synthesis strategy. The orthogonality of the protecting groups is the guiding principle.

Figure 4. Decision logic for selecting a tryptophan protecting group based on the SPPS strategy.

-

Fmoc/tBu Strategy: In this approach, the Nα-Fmoc group is removed with a base (piperidine), and the side-chain protecting groups are removed with a strong acid (TFA). Therefore, the indole protecting group must be stable to piperidine but labile to TFA. The Boc group is the ideal choice as it fits these criteria perfectly, providing an orthogonal protection scheme.[8]

-

Boc/Bzl Strategy: Here, the Nα-Boc group is removed with moderate acid (TFA), and the side-chain protecting groups are typically removed with a very strong acid (HF). The indole protecting group must be stable to TFA. The formyl group is suitable as it is stable to TFA and can be removed under conditions that do not affect other protecting groups.[8]

Conclusion

The protection of the tryptophan indole side chain is a critical consideration for the successful synthesis of complex peptides. Side reactions such as alkylation and oxidation can significantly reduce the yield and purity of the final product. The choice of protecting group is dictated by the overall synthetic strategy. For Fmoc/tBu-based SPPS, the Boc group, used in the form of Fmoc-Trp(Boc)-OH, offers a robust and highly effective solution, particularly when synthesizing peptides that also contain arginine. For Boc/Bzl-based synthesis, the formyl group remains a viable, albeit more limited, option. By understanding the reactivity of the indole ring and employing the appropriate protection strategy, researchers can overcome the challenges associated with tryptophan and successfully synthesize high-purity peptides for a wide range of scientific and therapeutic applications.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. [Studies on the Nin-formyl group as possible protecting group against tryptophan indole side chain tert-butylation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

The Enduring Guardian: A Technical Guide to Z-Protecting Group Stability in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide synthesis.[1] Its enduring utility lies in its unique stability profile, offering a robust shield for amino groups under a variety of conditions while being readily removable under specific, mild protocols.[2] This technical guide provides an in-depth analysis of the Z-protecting group's stability, its orthogonality with other common protecting groups, and detailed experimental protocols for its application and cleavage.

Core Principles of Z-Group Stability

The Z-group's stability is attributed to its carbamate structure. It is notably stable under conditions used for peptide coupling and is resistant to both mildly acidic and basic conditions, which allows for flexibility in synthetic strategies.[2] This robustness is a key characteristic that has cemented its place in the repertoire of peptide chemists.[2]

Orthogonality in Peptide Synthesis

A significant advantage of the Z-group is its orthogonality with the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[2] Orthogonality refers to the ability to remove one protecting group without affecting others, a critical aspect in the synthesis of complex peptides.[3][4]

-

Z vs. Boc: The Z-group is stable to the acidic conditions, such as trifluoroacetic acid (TFA), used to remove the Boc group.[4]

-

Z vs. Fmoc: Conversely, the Z-group is stable to the basic conditions, typically piperidine in DMF, used for Fmoc group removal.[1]

This mutual orthogonality allows for the strategic protection of different amino groups within a peptide, enabling selective deprotection and chain elongation.[1]

Quantitative Data on Z-Group Stability and Cleavage

While the Z-group is lauded for its stability, it can be cleaved under specific, controlled conditions. The efficiency of its removal is highly dependent on the chosen method and catalyst.

Stability Under Deprotection Conditions of Other Groups

| Protecting Group | Deprotection Reagent | Z-Group Stability | Reference |

| Boc | Trifluoroacetic Acid (TFA) | Stable | [4] |

| Fmoc | 20% Piperidine in DMF | Stable | [1] |

Efficacy of Catalysts for Z-Group Deprotection by Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for Z-group cleavage.[5] The reaction proceeds via the cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.[5] The choice of catalyst can significantly impact the reaction time and yield.

| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages | Reference |

| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, pyrophoric risk, may reduce other functional groups. | [6] |

| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More active than Pd/C for resistant substrates. Disadvantages: Longer reaction times in some cases. | [6] |

| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp. | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst accelerates deprotection. Disadvantages: Requires co-catalyst preparation. | [6] |

| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups. Disadvantages: Requires in situ generation of the reagent. | [6] |

| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Not specified | High | Advantages: Nucleophilic method, suitable for substrates that poison palladium catalysts. Disadvantages: Requires elevated temperature and basic conditions. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of the Z-protecting group.

Protocol 1: Z-Group Protection of an Amino Acid

This protocol describes the protection of an amino group using benzyl chloroformate under Schotten-Baumann conditions.[2]

Materials:

-

Amino acid

-

1 M Sodium carbonate solution

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in 1 M aqueous sodium carbonate (2.5 equivalents) in an ice bath.[2]

-

Add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C.[2]

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.[2]

-

Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[2]

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.[2]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[2]

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

This is the most common method for Z-group cleavage.[5]

Materials:

-

Z-protected compound

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the Z-protected compound (1.0 equivalent) in methanol or ethanol.[2]

-

Carefully add 10% Pd/C catalyst (5-10 mol %).[2]

-

Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas. Repeat this three times.[2]

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[2]

-

Monitor the reaction by thin-layer chromatography (TLC).[2]

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst.[2]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Z-Group Deprotection using HBr in Acetic Acid

This method is employed when hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Materials:

-

Z-protected compound

-

33% HBr in acetic acid

-

Diethyl ether

Procedure:

-

Dissolve the Z-protected compound in 33% HBr in acetic acid.

-

Stir the solution at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the product by adding cold diethyl ether.

-

Collect the product by filtration and wash with diethyl ether.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the orthogonal relationships between protecting groups can aid in the strategic design of peptide synthesis.

Conclusion

The Z-protecting group, with its well-defined stability and versatile cleavage methods, continues to be an indispensable tool in peptide chemistry. Its orthogonality to other common protecting groups like Boc and Fmoc allows for the intricate and precise synthesis of complex peptides. A thorough understanding of its stability profile, coupled with optimized experimental protocols, empowers researchers to harness the full potential of this enduring guardian of the amino group in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of Z-D-Trp-OBzl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Trp-OBzl, or N-Benzyloxycarbonyl-D-tryptophan benzyl ester, is a crucial protected amino acid derivative utilized in peptide synthesis and the development of complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility profile of this compound, outlines a detailed experimental protocol for its determination, and includes a visual workflow to aid researchers in their experimental design.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a relatively nonpolar structure due to the presence of the benzyl ester and the benzyloxycarbonyl protecting group, as well as the indole ring of the tryptophan side chain. This structure suggests good solubility in a range of common organic solvents, particularly those with low to moderate polarity.

Estimated Solubility Data

While precise, publicly available quantitative solubility data for this compound is limited, estimations can be drawn from the known solubility of structurally analogous N-protected amino acid esters such as Z-Asp-OBzl and Z-Glu-OBzl, in conjunction with fundamental solubility principles.[1][2] The following table summarizes the estimated qualitative and quantitative solubility of this compound in a selection of common laboratory solvents. It is imperative for researchers to experimentally verify these values for their specific applications and conditions.

| Solvent | Chemical Class | Polarity | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Very Soluble (≥ 200 mg/mL) |

| Dimethylformamide (DMF) | Aprotic | High | Freely Soluble |

| Dichloromethane (DCM) | Halogenated | Medium | Soluble |

| Chloroform | Halogenated | Medium | Soluble |

| Ethyl Acetate | Ester | Medium | Soluble |

| Acetone | Ketone | Medium | Soluble |

| Methanol | Protic | High | Moderately Soluble |

| Ethanol | Protic | High | Moderately Soluble |

| Acetonitrile | Aprotic | High | Moderately Soluble |

| Toluene | Aromatic | Low | Slightly Soluble |

| Hexanes | Aliphatic | Low | Insoluble |

| Water | Protic | Very High | Insoluble |

Note: The lack of extensive quantitative data underscores the importance of experimental determination of solubility for specific research and development needs.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5] This protocol provides a standardized procedure that can be adapted for various organic solvents to determine the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath, typically set at 25 °C, or a temperature relevant to the intended application.

-

Agitate the samples using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV method or UV-Vis spectrophotometry to determine the concentration of this compound.[6][7][8]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in the specific solvent based on the measured concentration of the saturated solution and the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Experimental Workflow for Solubility Determination.

Signaling Pathways

As this compound is a synthetic intermediate primarily used in chemical synthesis, there are no known biological signaling pathways in which it is directly involved. Its utility lies in its role as a building block for the synthesis of peptides and other complex molecules which may have biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. tandfonline.com [tandfonline.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]

Spectroscopic Analysis of Z-D-Trp-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a crucial building block in peptide synthesis and drug discovery. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | Multiplet | 15H | Aromatic protons (Z and OBzl groups, Indole ring) |

| ~5.1 | Singlet | 2H | CH₂ (Z group) |

| ~5.0 | Singlet | 2H | CH₂ (OBzl group) |

| ~4.8 | Multiplet | 1H | α-CH |

| ~3.2 | Multiplet | 2H | β-CH₂ |

| ~8.1 | Singlet | 1H | NH (Indole) |

| ~5.8 | Doublet | 1H | NH (Amide) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Ester) |

| ~156 | C=O (Carbamate) |

| ~136-127 | Aromatic Carbons |

| ~110-125 | Indole Carbons |

| ~67 | CH₂ (Z group) |

| ~66 | CH₂ (OBzl group) |

| ~55 | α-CH |

| ~28 | β-CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide and Indole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1530 | Strong | N-H Bend (Amide II) |

| ~1250 | Strong | C-O Stretch (Ester and Carbamate) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 428.5 | [M]⁺ (Molecular Ion) |

| 337.4 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 293.3 | [M - C₈H₇O₂]⁺ (Loss of benzyloxycarbonyl group) |

| 130.1 | Indole side-chain fragment |

| 91.1 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) and a greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the infrared spectrum of the sample.

-

Data Acquisition:

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

-

Instrument Setup:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Z-D-Trp-OBzl in Drug Discovery: A Technical Guide to Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-D-tryptophan benzyl ester, commonly referred to as Z-D-Trp-OBzl, is a protected derivative of the non-proteinogenic amino acid D-tryptophan. While its primary established role is a chiral building block in peptide synthesis, its structural characteristics suggest a broader potential in medicinal chemistry and drug discovery. The incorporation of a D-amino acid can confer resistance to enzymatic degradation, a desirable property for therapeutic peptides. Furthermore, the tryptophan indole moiety is a well-established pharmacophore, and the protective groups themselves may influence biological activity. This technical guide explores the potential applications of this compound, drawing inferences from the known biological activities of its L-isomer, the broader class of D-tryptophan derivatives, and molecules incorporating a similar structural scaffold. We present its physicochemical properties, hypothesize potential therapeutic targets, and provide generalized experimental protocols for screening its activity.

Introduction to this compound

This compound is a synthetic amino acid derivative where the alpha-amino group of D-tryptophan is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). These protecting groups are common in peptide chemistry, allowing for the controlled and sequential formation of peptide bonds. Beyond its role as a synthetic intermediate, the unique stereochemistry and the presence of the bulky, aromatic protecting groups invite exploration into its own potential bioactivity.

D-amino acids are increasingly recognized for their therapeutic potential. Peptides incorporating D-amino acids often exhibit enhanced stability against proteases, leading to longer in vivo half-lives compared to their L-amino acid counterparts. This makes them attractive candidates for drug development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery, from handling and storage to its use in assays and as a synthetic precursor.

| Property | Value |

| Synonyms | N-Cbz-D-tryptophan benzyl ester, this compound |

| CAS Number | 126496-81-9 |

| Molecular Formula | C₂₆H₂₄N₂O₄ |

| Molecular Weight | 428.48 g/mol |

| Appearance | White to off-white powder |

| Storage Conditions | 2-8°C, Sealed in dry conditions |

Potential Therapeutic Applications and Mechanisms of Action

While direct biological data for this compound is scarce, we can extrapolate potential applications from related compounds.

Neurokinin-1 (NK1) Receptor Antagonism

A compelling area of investigation for this compound is as an antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This hypothesis is based on studies of its L-isomer. N-acyl-L-tryptophan benzyl esters have been identified as potent and selective antagonists of the human NK1 receptor.[1][2] The interaction of these antagonists with the NK1 receptor has been characterized, suggesting that the tryptophan and benzyl ester moieties are key to binding.[1]